4-Bromo-3,3-difluorobutan-2-one
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Overview
Description
“4-Bromo-3,3-difluorobutan-2-one” is an organic compound with a molecular weight of 186.98 . Its IUPAC name is 4-bromo-3,3-difluoro-2-butanone .
Molecular Structure Analysis
The InChI code for “4-Bromo-3,3-difluorobutan-2-one” is 1S/C4H5BrF2O/c1-3(8)4(6,7)2-5/h2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 186.98 . Unfortunately, other specific physical and chemical properties of “4-Bromo-3,3-difluorobutan-2-one” are not available in the search results.Scientific Research Applications
Chemical Synthesis
4-Bromo-3,3-difluorobutan-2-one is used in chemical synthesis .
Photoactive Materials
The compound is used in the synthesis of photoactive materials . A study describes the synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
Data Storage
Photochromic solid-state materials, which include 4-Bromo-3,3-difluorobutan-2-one, are appealing for data storage applications . These materials can undergo various mechanical motions, including twisting, bending, and even jumping, using light as the reaction mechanism .
Drug Delivery
Photochromic solid-state materials, including 4-Bromo-3,3-difluorobutan-2-one, are also being explored for drug delivery applications . The ability to control the properties of these materials with light makes them a promising avenue for targeted drug delivery .
Molecular Switches
4-Bromo-3,3-difluorobutan-2-one is used in the development of molecular switches . These switches can change their state in response to external stimuli, such as light .
Preparation of Non-aromatic Heterocycles
4-Bromo-3,3-difluorobutan-2-one is used in the preparation of non-aromatic heterocycles . These heterocycles contain a useful coupling handle and are accessed via Cu-catalyzed intramolecular cyclization of 1,2-dibromohomoallylic alcohols .
Mechanism of Action
Biochemical Pathways
It is known that the compound is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that it may play a role in the modification of organic compounds, potentially affecting various biochemical pathways.
properties
IUPAC Name |
4-bromo-3,3-difluorobutan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrF2O/c1-3(8)4(6,7)2-5/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHLNMKESGPKNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CBr)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,3-difluorobutan-2-one |
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